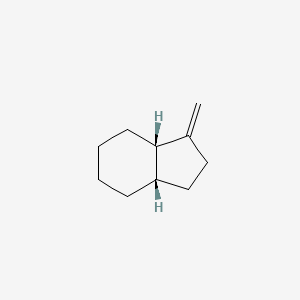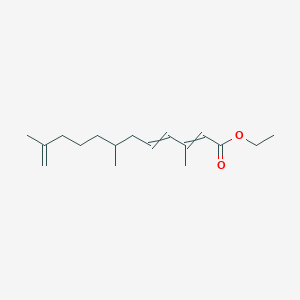![molecular formula C15H19AsN2O3 B14647644 2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51851-70-8](/img/structure/B14647644.png)
2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aniline derivative where the nitrogen atom is bonded to an ethyl group and a 4-methylphenyl group, with an arsenic atom incorporated into the structure. The compound is further complexed with nitric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反応の分析
Types of Reactions
2-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) oxides or arsenates.
Reduction: Arsenic(III) hydrides or arsenites.
Substitution: Halogenated or nitrated aromatic derivatives.
科学的研究の応用
2-[Ethyl-(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Phenylarsine oxide: Another organoarsenic compound with similar reactivity.
Arsanilic acid: An organoarsenic compound used in veterinary medicine.
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
2-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern and the presence of both ethyl and 4-methylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
51851-70-8 |
|---|---|
分子式 |
C15H19AsN2O3 |
分子量 |
350.24 g/mol |
IUPAC名 |
2-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChIキー |
KEUSKXGSXOTILT-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



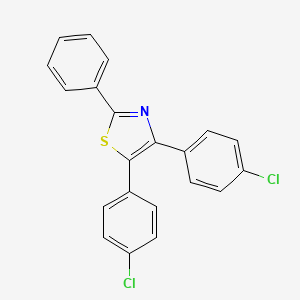

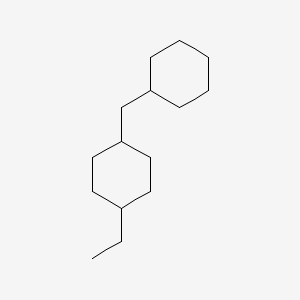
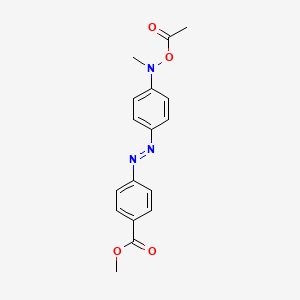
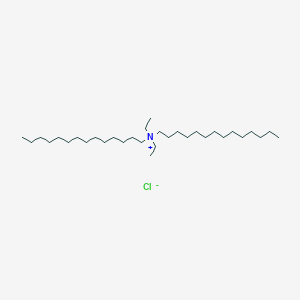




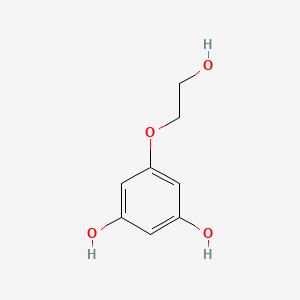
![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
